3,5-Dimethyl-benzofuran-2-carbonyl chloride
Overview
Description
3,5-Dimethyl-benzofuran-2-carbonyl chloride is an organic compound with the molecular formula C11H9ClO2 and a molecular weight of 208.64 g/mol . It is a derivative of benzofuran, a heterocyclic aromatic compound known for its diverse biological activities and applications in various fields of research .
Scientific Research Applications
3,5-Dimethyl-benzofuran-2-carbonyl chloride is primarily used in proteomics research as a biochemical reagent . Its applications extend to various fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
When handling 3,5-Dimethyl-benzofuran-2-carbonyl chloride, it’s recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray .
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological activities . They are often used in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
Mode of Action
Benzofuran derivatives are known for their unique structural features and wide array of biological activities, making them a privileged structure in the field of drug discovery .
Biochemical Analysis
Biochemical Properties
3,5-Dimethyl-benzofuran-2-carbonyl chloride plays a significant role in biochemical reactions due to its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound is known to interact with various enzymes, including those involved in the synthesis and modification of proteins . These interactions often result in the formation of stable covalent adducts, which can be used to study enzyme mechanisms and protein functions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and experimental conditions. . For example, it can affect cell signaling pathways by altering the activity of key signaling proteins. Additionally, this compound can impact gene expression and cellular metabolism by modifying transcription factors and metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The carbonyl chloride group reacts with nucleophilic sites on proteins and enzymes, forming stable covalent bonds . This modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, the compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can selectively modify target proteins and enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dose range is required to achieve the desired biochemical modifications without causing harmful side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by modifying key metabolic enzymes, leading to changes in metabolite levels and overall metabolic activity . These interactions can provide insights into the regulation of metabolic pathways and the role of specific enzymes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects .
Preparation Methods
The synthesis of 3,5-Dimethyl-benzofuran-2-carbonyl chloride typically involves the chlorination of 3,5-Dimethyl-benzofuran-2-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:
3,5-Dimethyl-benzofuran-2-carboxylic acid+SOCl2→3,5-Dimethyl-benzofuran-2-carbonyl chloride+SO2+HCl
Chemical Reactions Analysis
3,5-Dimethyl-benzofuran-2-carbonyl chloride undergoes various chemical reactions, including:
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Substitution Reactions: : It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:
3,5-Dimethyl-benzofuran-2-carbonyl chloride+RNH2→3,5-Dimethyl-benzofuran-2-carboxamide+HCl
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Hydrolysis: : In the presence of water, it hydrolyzes to form 3,5-Dimethyl-benzofuran-2-carboxylic acid and hydrochloric acid:
3,5-Dimethyl-benzofuran-2-carbonyl chloride+H2O→3,5-Dimethyl-benzofuran-2-carboxylic acid+HCl
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Oxidation and Reduction:
Comparison with Similar Compounds
3,5-Dimethyl-benzofuran-2-carbonyl chloride can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxylic acid: Lacks the chloroformyl group, making it less reactive in substitution reactions.
3,5-Dimethyl-benzofuran: Lacks the carbonyl chloride group, making it less versatile in forming derivatives.
Benzofuran-2-carbonyl chloride: Lacks the methyl groups, which may affect its reactivity and biological activity.
The presence of the chloroformyl group in this compound makes it a valuable intermediate for synthesizing various derivatives with potential biological activities .
Properties
IUPAC Name |
3,5-dimethyl-1-benzofuran-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWQVSWMIOZFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406373 | |
Record name | 3,5-Dimethyl-benzofuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16817-33-7 | |
Record name | 3,5-Dimethyl-2-benzofurancarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16817-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-benzofuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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